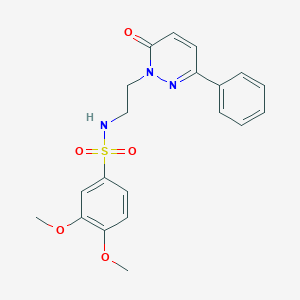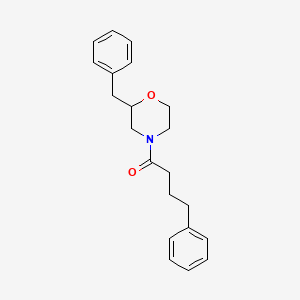
1-(2-Benzylmorpholino)-4-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzylmorpholino)-4-phenylbutan-1-one, also known as BMK or PMK, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. BMK is a precursor to the synthesis of various drugs, including MDMA and amphetamines. In
Aplicaciones Científicas De Investigación
Synthesis and Analytical Characterizations
Research chemicals based on the 1,2-diarylethylamine template, such as fluorolintane, have been explored for potential clinical applications and as substances sold for non-medical use. These substances often function as NMDA receptor antagonists with dissociative effects. Studies on these compounds include syntheses and comprehensive analytical characterizations, highlighting the challenges posed by the appearance of new psychoactive substances and the need for distinguishing between isomers (Dybek et al., 2019).
Structural Analysis of Organic Compounds
The crystallization and structural analysis of organic compounds, such as 1,2,3,4-Tetraphenylbutane-1,4-dione, provide insights into the arrangement and interactions within these molecules. Such studies contribute to the understanding of molecular interactions and solvent effects in crystalline structures (Jhawar et al., 2005).
Synthesis of Derivatives
The synthesis of derivatives such as 1-benzyl-3,6-diazahomoadamantan-9-one by condensation of 4-phenylbutan-2-one demonstrates the chemical reactivity and potential for generating new compounds with specific properties. Such research can lead to the development of novel materials or pharmacologically active compounds (Kuznetsov et al., 2013).
Fungicidal Activities
Studies on the fungicidal activities of compounds, including the analysis of their crystal structures and biological effects, contribute to the development of new agrochemicals or pharmaceuticals. Research in this area involves characterizing the molecular structure and evaluating the biological efficacy of these compounds (Jiao et al., 2012).
Propiedades
IUPAC Name |
1-(2-benzylmorpholin-4-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-21(13-7-12-18-8-3-1-4-9-18)22-14-15-24-20(17-22)16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPYTBRKSLMEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

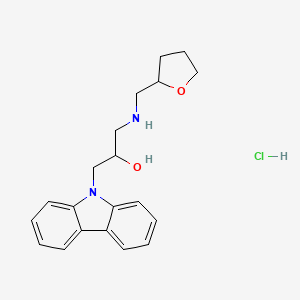
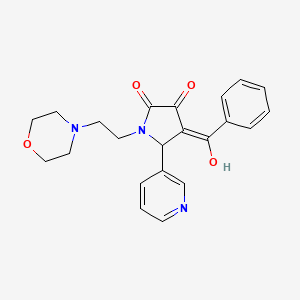
![Methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2835350.png)
![2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2835351.png)
![Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2835352.png)
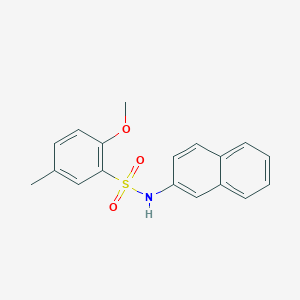
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2835354.png)
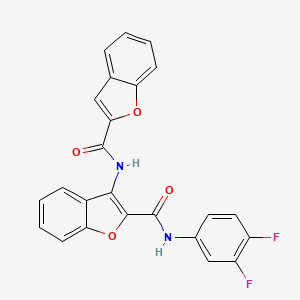
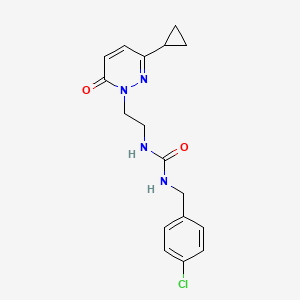
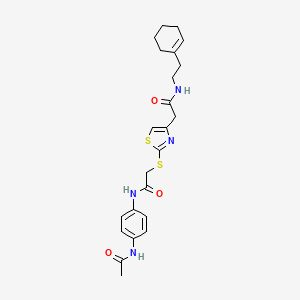
![Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate](/img/structure/B2835363.png)
![[2-MEthyl-6-(piperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B2835365.png)
![methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2835367.png)
